molecular formula C19H25N5O2 B5318121 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Katalognummer B5318121
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: JTCBHNSWMQPYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EPZ-5676 and is classified as a small molecule inhibitor. This compound has been studied for its potential therapeutic applications in the field of oncology.

Wirkmechanismus

The mechanism of action of EPZ-5676 involves the inhibition of the DOT1L protein. DOT1L is responsible for the methylation of histone H3 at lysine 79, which is a critical step in the regulation of gene expression. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the methylation of histone H3 at lysine 79, resulting in the downregulation of genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPZ-5676 has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the expression of genes that are critical for the survival and proliferation of cancer cells. This, in turn, leads to a reduction in tumor growth and an increase in cell differentiation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

EPZ-5676 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for the DOT1L protein, which makes it an ideal tool for studying the role of DOT1L in cancer development and progression. However, one of the major limitations is the potential for off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

EPZ-5676 has significant potential for future research in the field of oncology. Some of the potential future directions include:
1. Combination therapies: EPZ-5676 could be combined with other chemotherapeutic agents to improve the efficacy of cancer treatment.
2. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of EPZ-5676.
3. Biomarker identification: The identification of biomarkers that are predictive of EPZ-5676 response could improve patient selection and treatment outcomes.
4. Clinical trials: The results of preclinical studies suggest that EPZ-5676 has significant potential for clinical use. Clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
In conclusion, EPZ-5676 is a promising compound that has significant potential for the treatment of cancer. Its selective inhibition of the DOT1L protein has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Further research is needed to explore the potential of EPZ-5676 in combination therapies, drug delivery, biomarker identification, and clinical trials.

Synthesemethoden

The synthesis of EPZ-5676 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of a key intermediate, which is then subjected to further reactions to form the final product. The synthesis of this compound has been reported in several scientific publications, and the process has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

EPZ-5676 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It is a selective inhibitor of the DOT1L protein, which is a histone methyltransferase that plays a critical role in the development and progression of cancer. The inhibition of DOT1L by EPZ-5676 has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth.

Eigenschaften

IUPAC Name

4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-2-15-3-5-16(6-4-15)19(25)21-8-7-20-17-13-18(23-14-22-17)24-9-11-26-12-10-24/h3-6,13-14H,2,7-12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCBHNSWMQPYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.